molecular formula C15H24Cl2N2O B104104 N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride CAS No. 25027-85-4

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride

Cat. No. B104104
CAS RN: 25027-85-4
M. Wt: 319.3 g/mol
InChI Key: NBESRSJZEXDBNU-UHFFFAOYSA-N
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Description

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride (CBMA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds and drugs. CBMA has a wide range of applications in research and is an important tool for scientists to understand the mechanisms of action of drugs and other compounds.

Scientific Research Applications

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as to investigate the mechanisms of action of drugs. It has also been used in laboratory experiments to study the effects of various compounds on cell cultures and animal models.

Mechanism of Action

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride acts as a competitive antagonist of the muscarinic acetylcholine receptor (mAChR). It binds to the mAChR and blocks the binding of acetylcholine, resulting in a decrease in the activation of the receptor. This can lead to a decrease in the physiological effects of acetylcholine, such as decreased heart rate and respiration.
Biochemical and Physiological Effects
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the binding of acetylcholine to the mAChR, resulting in decreased heart rate and respiration. It has also been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, which can lead to decreased anxiety and depression. It has also been shown to have anti-inflammatory effects, as well as to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in laboratory experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in scientific research. One potential direction is to use N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride to study the effects of various compounds and drugs on the brain, as well as to investigate the mechanisms of action of these compounds and drugs. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on cell cultures and animal models. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the immune system, as well as to investigate the mechanisms of action of these drugs. Finally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the mechanisms of action of these drugs.

Synthesis Methods

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride is synthesized by a series of reactions, starting with the reaction of 4-chlorobutylamine with 2,6-diacetoxy-lidide, followed by hydrolysis with hydrochloric acid. The product is then purified by recrystallization and dried.

properties

IUPAC Name

4-chlorobutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBESRSJZEXDBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride

CAS RN

25027-85-4
Record name 2',6'-Acetoxylidide, 2-((4-chlorobutyl)methylamino)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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